5-(4-bromo-2,6-difluorophenyl)oxazole
Overview
Description
5-(4-bromo-2,6-difluorophenyl)oxazole is a chemical compound with the molecular formula C9H4BrF2NO and a molecular weight of 260.04 g/mol It is characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, which is attached to an oxazole ring
Preparation Methods
The synthesis of 5-(4-bromo-2,6-difluorophenyl)oxazole typically involves the reaction of 4-bromo-2,6-difluoroaniline with an appropriate oxazole precursor under specific reaction conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-(4-bromo-2,6-difluorophenyl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxazole ring can undergo oxidation reactions, leading to the formation of oxazole N-oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-(4-bromo-2,6-difluorophenyl)oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(4-bromo-2,6-difluorophenyl)oxazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-(4-bromo-2,6-difluorophenyl)oxazole can be compared with other similar compounds, such as:
5-(4-bromo-2,5-difluorophenyl)oxazole: This compound has a similar structure but with the fluorine atoms positioned differently on the phenyl ring.
4-bromo-2,6-difluorophenyl isocyanate: This compound has an isocyanate group instead of the oxazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-bromo-2,6-difluorophenyl)-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRGNRRHIIGEKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CN=CO2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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